L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI)

Vue d'ensemble

Description

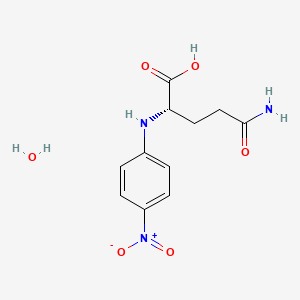

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitroanilino group, and a pentanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) typically involves multiple steps, starting with the preparation of the nitroaniline derivative This can be achieved through nitration of aniline, followed by reduction to obtain the desired nitroaniline compound

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s quality and purity. The use of advanced techniques such as chromatography and crystallization can help achieve high yields and purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and nitro-substituted pentanoic acids. These derivatives can have different properties and applications depending on the specific functional groups introduced.

Applications De Recherche Scientifique

Scientific Research Applications

L-Glutamine, N-(4-nitrophenyl)-, monohydrate is utilized in various scientific research applications:

Enzyme Activity Assays

This compound serves as a substrate in enzyme assays, particularly for glutaminase and related enzymes. It allows researchers to measure enzyme activity effectively, which is crucial for understanding metabolic processes and enzyme kinetics .

Biochemical Research

In biochemical studies, this compound is used to investigate protein interactions and metabolic pathways. It provides insights into cellular processes and potential therapeutic targets, enhancing our understanding of diseases and biological mechanisms .

Drug Development

L-Glutamine, N-(4-nitrophenyl)-, monohydrate plays a significant role in the pharmaceutical industry. It acts as a model substrate for testing drug interactions and efficacy in biological systems. This application is particularly relevant in the development of peptide drugs and other bioactive compounds .

Diagnostic Applications

The compound can be employed in diagnostic tests for certain diseases, helping to identify enzyme deficiencies or abnormalities in metabolic processes. Its utility in diagnostics underscores its importance in clinical settings .

Educational Purposes

In academic laboratories, L-Glutamine, N-(4-nitrophenyl)-, monohydrate is often used for teaching purposes. It demonstrates enzyme kinetics and biochemical reactions in a controlled environment, providing students with practical insights into biochemical methodologies .

Case Study 1: Enzyme Kinetics

A study investigated the use of L-Glutamine, N-(4-nitrophenyl)-, monohydrate as a substrate for glutaminase assays. The researchers measured the reaction rates under varying conditions to determine the kinetic parameters of the enzyme. Results indicated that this compound effectively facilitated the assessment of enzyme activity, contributing to a deeper understanding of glutaminase function in metabolic pathways .

Case Study 2: Drug Interaction Studies

In another study focused on drug development, L-Glutamine, N-(4-nitrophenyl)-, monohydrate was used to evaluate the interaction between peptide drugs and their targets. The findings demonstrated that this compound could serve as a reliable model for predicting drug efficacy and interactions within biological systems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Assays | Serves as a substrate for measuring enzyme activity |

| Biochemical Research | Investigates protein interactions and metabolic pathways |

| Drug Development | Acts as a model substrate for testing drug interactions |

| Diagnostic Applications | Used in tests to identify enzyme deficiencies or metabolic abnormalities |

| Educational Purposes | Demonstrates enzyme kinetics and biochemical reactions in academic settings |

Mécanisme D'action

The mechanism of action of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical reactions, leading to the modulation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other nitroaniline derivatives and pentanoic acid derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties.

Uniqueness

The uniqueness of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure makes it a versatile compound for various scientific and industrial uses.

Activité Biologique

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI), also known as N-(4-Nitrophenyl)-L-glutamine, is a derivative of the amino acid glutamine that has garnered attention for its biological activities. This compound plays a significant role in various physiological processes and has implications in clinical nutrition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₅

- Molecular Weight : 267.238 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 185-188 °C

- Boiling Point : 590.6 ± 50.0 °C at 760 mmHg

- Flash Point : 311.0 ± 30.1 °C

L-Glutamine is crucial for several metabolic pathways:

- Immune Function : Glutamine is essential for lymphocyte proliferation and cytokine production, supporting immune response during stress or illness . It enhances macrophage activity and neutrophil function, which are vital for pathogen clearance.

- Protein Synthesis : The compound stimulates protein synthesis while reducing proteolysis in enterocytes. This effect is mediated through the activation of signaling pathways such as ERK and JNK, which promote cell growth and repair .

- Antioxidant Properties : Glutamine exhibits cytoprotective effects by modulating oxidative stress responses. It can enhance the expression of heat shock proteins (HSP) that protect cells from damage during stress conditions .

- Metabolic Regulation : Glutamine serves as a substrate for various metabolic processes, including gluconeogenesis and the synthesis of nucleotides and other amino acids . Its availability is tightly regulated by organs such as the gut, liver, and muscles.

Biological Activity

The biological activity of L-Glutamine, N-(4-nitrophenyl)-, monohydrate can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Immune Modulation | Enhances lymphocyte proliferation and cytokine production |

| Muscle Recovery | Reduces exercise-induced muscle damage and promotes recovery |

| Antioxidant Effects | Protects against oxidative stress by enhancing HSP expression |

| Metabolic Support | Serves as a key substrate in metabolic pathways |

Case Studies

- Clinical Nutrition : A study highlighted the role of glutamine supplementation in critically ill patients, showing improved outcomes related to immune function and reduced infection rates .

- Exercise Physiology : Research demonstrated that athletes supplementing with glutamine experienced less muscle soreness and quicker recovery times post-exercise due to its role in protein metabolism and immune support .

- Cancer Therapy : Investigations into glutamine's role in cancer treatment revealed that it may enhance the efficacy of certain chemotherapeutic agents by supporting the metabolic needs of rapidly dividing tumor cells while protecting normal cells from toxicity .

Propriétés

IUPAC Name |

(2S)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUJXIXXPNQEJX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N[C@@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.